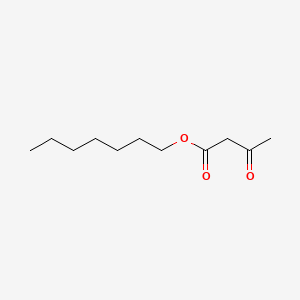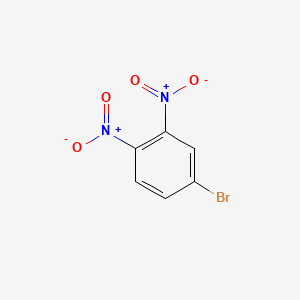
1-Benzyl-3-methyl-1H-pyrazol-5-carbonsäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
Target of Action
A structurally similar compound, 3-methylpyrazole-5-carboxylic acid, is known to be a potent and selective d-amino acid oxidase (dao) inhibitor . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, with the simultaneous release of hydrogen peroxide and ammonia.
Mode of Action
Based on its structural similarity to 3-methylpyrazole-5-carboxylic acid, it may also act as an inhibitor of dao . Inhibitors typically work by binding to the active site of the enzyme, preventing the substrate from interacting with the enzyme and thus blocking the enzyme’s activity.
Biochemical Pathways
If it acts as a dao inhibitor like its structurally similar compound, it could affect the metabolism of d-amino acids . This could potentially lead to an accumulation of D-amino acids and a decrease in the production of hydrogen peroxide and ammonia, which are byproducts of the DAO-catalyzed reaction.
Result of Action
If it acts as a dao inhibitor, it could potentially protect dao cells from oxidative stress induced by d-serine , as is the case with 3-Methylpyrazole-5-carboxylic acid.
Biochemische Analyse
Biochemical Properties
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes such as D-amino acid oxidase (DAO), where it acts as an inhibitor . This interaction helps protect DAO cells from oxidative stress induced by D-Serine. Additionally, the compound has been noted for its potential antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . These interactions highlight the compound’s versatility in biochemical applications.
Cellular Effects
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid influences various cellular processes. It has been shown to protect cells from oxidative stress and prevent formalin-induced tonic pain . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is significant, as it modulates these processes to maintain cellular homeostasis. Its role in inhibiting D-amino acid oxidase further underscores its importance in cellular protection mechanisms.
Molecular Mechanism
The molecular mechanism of 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific biomolecules. As an inhibitor of D-amino acid oxidase, it binds to the enzyme and prevents its activity, thereby reducing oxidative stress in cells . This inhibition is crucial for protecting cells from damage and maintaining cellular function. Additionally, the compound’s potential to modulate gene expression and enzyme activity further elucidates its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid have been observed to change over time. The compound’s stability and degradation are essential factors in its long-term effects on cellular function. Studies have shown that it maintains its protective effects against oxidative stress over extended periods, highlighting its potential for long-term applications
Dosage Effects in Animal Models
The effects of 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits protective effects against oxidative stress and pain . At higher doses, potential toxic or adverse effects may be observed. It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing any harmful effects.
Metabolic Pathways
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes such as D-amino acid oxidase, influencing metabolic flux and metabolite levels . The compound’s role in modulating these pathways is essential for understanding its overall impact on cellular metabolism and function.
Transport and Distribution
The transport and distribution of 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement and localization within the cell . Understanding these interactions is vital for optimizing its therapeutic potential and ensuring its effective delivery to target sites.
Subcellular Localization
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and maintaining cellular homeostasis.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of benzylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid: This compound has a similar structure but differs in the position of the carboxyl group.
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: This compound has an ethyl group instead of a benzyl group, which can affect its reactivity and applications.
3-Methyl-1H-pyrazole-5-carboxylic acid: Lacks the benzyl group, which can influence its biological activity and chemical properties.
The uniqueness of 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-benzyl-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-7-11(12(15)16)14(13-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJADNHRPPVETTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150655 | |
| Record name | Pyrazole-5-carboxylic acid, 1-benzyl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1141-70-4 | |
| Record name | Pyrazole-5-carboxylic acid, 1-benzyl-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001141704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole-5-carboxylic acid, 1-benzyl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BENZYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















